molecular formula C24H31N3O4S B4199391 2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B4199391
M. Wt: 457.6 g/mol
InChI Key: XLVUUESBXYTJSK-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is a complex organic compound that features a piperidine ring, a benzyl group, and a morpholinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The morpholinylsulfonyl group is then added through a sulfonation reaction. The final step involves the acylation of the piperidine derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group are known to interact with neurotransmitter receptors, potentially modulating their activity. The morpholinylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzyl-1-piperidinyl)-1-phenyl-1-butanol hydrochloride
  • 2-benzyl benzimidazole
  • Piperidine benzimidazolone

Uniqueness

2-(4-benzylpiperidin-1-yl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinylsulfonyl group distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c28-24(19-26-12-10-21(11-13-26)18-20-4-2-1-3-5-20)25-22-6-8-23(9-7-22)32(29,30)27-14-16-31-17-15-27/h1-9,21H,10-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUUESBXYTJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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